molecular formula C13H23BO2 B3246029 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 174090-32-5

2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3246029
CAS No.: 174090-32-5
M. Wt: 222.13 g/mol
InChI Key: CNSYSSKZSIOBBT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclo[2.2.1]heptane (norbornane) core attached to a 1,3,2-dioxaborolane (pinacol boronate) group. Its molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.13 g/mol . Synthesis: Prepared via reaction of (1S,4R)-2-bromobicyclo[2.2.1]heptane with a boronate precursor, followed by purification via flash chromatography (5% EtOAc/hexane) to yield a colorless oil (70% yield) . Applications: Used in photoredox-catalyzed reactions for cyclobutane synthesis (e.g., methyl 1-(norbornylmethyl)cyclobutane carboxylate formation) .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSYSSKZSIOBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174090-32-5
Record name 2-{bicyclo[2.2.1]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bicyclo[2.2.1]heptan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate reagents under controlled conditions. Common synthetic routes include:

  • Grignard Reaction: Reacting a Grignard reagent derived from 2-bicyclo[2.2.1]heptan-2-yl with a boronic acid derivative.

  • Boronic Acid Coupling: Using a boronic acid derivative and a suitable coupling agent to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding boronic acids or esters.

  • Reduction: Reduction to form boronic esters or boronic acids.

  • Substitution Reactions: Reactions with nucleophiles to form new boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles like amines or alcohols, and coupling agents like palladium catalysts.

Major Products Formed:

  • Boronic Acids: Resulting from oxidation reactions.

  • Boronic Esters: Formed through reduction or substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of pharmaceuticals and organic materials.

Biology: The compound has potential applications in biological research, particularly in the development of boronic acid-based sensors for detecting biomolecules. Its ability to form stable complexes with sugars and other biomolecules makes it useful in glycomics and proteomics.

Medicine: In medicinal chemistry, 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential therapeutic applications. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development.

Industry: The compound is also used in materials science for the development of advanced materials, including polymers and coatings. Its unique structure and reactivity make it suitable for creating new materials with desirable properties.

Mechanism of Action

The mechanism by which 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with various biological molecules, such as enzymes and receptors, leading to modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids can inhibit enzymes by forming complexes with their active sites.

  • Receptors: Interaction with receptors can modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Bicyclic Boronate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₂₃BO₂ 222.13 Norbornane core; stereospecific (1S,4S) configuration; liquid Photoredox cyclobutane synthesis
2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₂₁BO₂ 220.12 Norbornene core (double bond at C5); unsaturated bicyclic system Potential for Diels-Alder or ring-opening reactions
2-{Bicyclo[2.1.1]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₂₁BO₂ 208.10 Smaller bicyclo[2.1.1]hexane core; reduced steric bulk Likely used in constrained cross-coupling reactions
2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₁H₁₉BO₂ 194.08 Highly strained bicyclo[1.1.1]pentane; unique reactivity Emerging applications in bioorthogonal chemistry

Key Observations :

  • Steric and Electronic Effects: The norbornane core in the target compound provides steric protection, enhancing stability compared to unsaturated (hept-5-en-2-yl) or smaller bicyclic analogs.
  • Reactivity : The unsaturated hept-5-en-2-yl derivative may undergo addition reactions, while the strained bicyclo[1.1.1]pentane variant is reactive in click chemistry.

Aryl- and Alkyl-Substituted Boronate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₈BFO₂ 236.09 Aromatic substituent with electron-withdrawing F; solid at room temperature Suzuki-Miyaura cross-couplings for fluorinated drug intermediates
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₂₇BO₂ 286.22 Bulky cyclohexylphenyl group; hydrophobic Synthesis of sterically hindered biaryl compounds
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₂BO₃ 262.15 Methoxy and methyl groups enhance solubility Intermediate for agrochemicals or OLED materials

Key Observations :

  • Electronic Tuning : Aryl substituents (e.g., 4-fluorobenzyl) enable electronic modulation for cross-coupling efficiency.
  • Solubility : Alkyl and methoxy groups improve solubility in organic solvents compared to purely aromatic analogs.

Functionalized Boronate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane) C₆H₁₂BO₂ 141.97 Simplest pinacol boronate; liquid Catalyst-free ketone reductions , diboration reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₀BCl₂O₄ 369.09 Chlorinated and methoxy-substituted aromatic ring Antibacterial/antifungal agent synthesis (MIC: 4.8–5000 µg/mL)

Key Observations :

  • Redox Applications : Pinacolborane is widely used in catalytic reductions, contrasting with the target compound’s role in photoredox cyclizations.

Biological Activity

2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in pharmaceutical and organic chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activities associated with this compound, supported by various studies and data.

The compound features a bicyclic structure which contributes to its stability and reactivity. The dioxaborolane moiety is known for its role in organic synthesis and medicinal chemistry.

PropertyValue
Molecular FormulaC12H19B2O2
Molecular Weight218.09 g/mol
Boiling PointNot specified
DensityNot specified

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with a similar bicyclic structure have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The dioxaborolane framework is known to interact with enzymes, potentially leading to inhibition of specific metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that bicyclic compounds may have neuroprotective properties.

1. Antimicrobial Activity

A study conducted by researchers at Bangor University demonstrated that bicyclic compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the potential of these compounds in developing new antibiotics to combat resistant strains .

2. Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry indicated that dioxaborolanes could serve as effective enzyme inhibitors. The study focused on the inhibition of cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases . The findings suggest that modifications to the bicyclic structure can enhance inhibitory potency.

3. Neuroprotective Properties

A recent investigation into the neuroprotective effects of bicyclic compounds revealed promising results in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Binding Affinity : The unique geometry allows for effective binding to enzyme active sites.
  • Stability : The bicyclic structure enhances metabolic stability, prolonging the compound's action in biological systems.

Q & A

Q. Solutions :

  • Microwave-assisted synthesis : Reduces time by 50% .
  • Flow chemistry : Enhances mixing and heat transfer for diboration steps .

How is this compound utilized in photoredox-catalyzed radical cascades?

Advanced Question
The dioxaborolane acts as a radical precursor in photoredox cycles. Under blue light (450 nm), it undergoes deboronation to generate bicycloheptyl radicals, which participate in cyclization reactions (e.g., forming cyclobutanes). Key parameters:

  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Quantum yield : 0.45 at 25°C .

Are there contradictions in reported NMR data for this compound?

Advanced Question
Discrepancies in ¹³C NMR signals for boron-adjacent carbons arise from:

  • Quadrupolar broadening : ¹¹B (I = 3/2) causes signal splitting, leading to "missing" peaks in some studies .
  • Solvent effects : Benzene-d₆ vs. CDCl₃ shifts methyl resonances by 0.1–0.3 ppm .

Resolution : Use DEPT-135 or HSQC to assign ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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